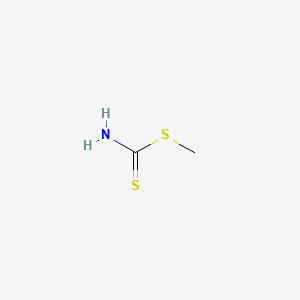Carbamodithioic acid, methyl ester
CAS No.: 16696-83-6
Cat. No.: VC4085628
Molecular Formula: C2H5NS2
Molecular Weight: 107.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16696-83-6 |
|---|---|
| Molecular Formula | C2H5NS2 |
| Molecular Weight | 107.2 g/mol |
| IUPAC Name | methyl carbamodithioate |
| Standard InChI | InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4) |
| Standard InChI Key | PLMHQXSIADFDIE-UHFFFAOYSA-N |
| SMILES | CSC(=S)N |
| Canonical SMILES | CSC(=S)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Carbamodithioic acid, methyl ester, is defined by the IUPAC name methyl N-methylcarbamodithioate. Its structure consists of a central carbamodithioate group (–N–C(=S)–S–) with two methyl substituents: one on the nitrogen atom and another forming a methyl ester (Figure 1). Alternative synonyms include S-methyl N-methyldithiocarbamate and N,S-dimethyldithiocarbamate .
Molecular Formula: C₃H₇NS₂
Molecular Weight: 121.224 g/mol
CAS Registry Number: 13037-11-1
Crystallographic and Spectroscopic Data
The compound’s planar carbamodithioate group allows for resonance stabilization, contributing to its stability. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1,450–1,500 cm⁻¹ (C–N stretch) and 950–1,050 cm⁻¹ (C–S stretch). Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl groups:
Synthesis and Production
Conventional Synthetic Routes
The compound is synthesized via a two-step reaction:
-
Formation of Sodium N-Methyldithiocarbamate: Methylamine reacts with carbon disulfide (CS₂) in alkaline conditions:
-
Methylation: The sodium salt undergoes alkylation with methyl iodide (CH₃I):
This method yields purities >90% under optimized conditions .
Industrial-Scale Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield and reduce byproducts. Key parameters include:
-
Temperature: 20–40°C (prevents thermal degradation).
-
Catalyst: Quaternary ammonium salts (accelerate alkylation) .
Physicochemical Properties
Thermal and Volatility Metrics
| Property | Value |
|---|---|
| Boiling Point | 158.1°C at 760 mmHg |
| Flash Point | 49.4°C |
| Vapor Pressure (25°C) | 2.67 mmHg |
| Density (20°C) | 1.145 g/cm³ |
| Refractive Index | 1.572 |
The compound’s low flash point classifies it as flammable, requiring storage in inert atmospheres .
Solubility and Partitioning
-
Solubility: Miscible with polar aprotic solvents (e.g., dimethyl sulfoxide, acetone). Limited solubility in water (0.8 g/L at 25°C) .
-
LogP (Octanol-Water): 1.24, indicating moderate lipophilicity .
Reactivity and Functional Behavior
Nucleophilic Substitution
The sulfur atoms in the dithiocarbamate group act as nucleophiles, enabling reactions with alkyl halides:
This reactivity is exploited in synthesizing asymmetric dithiocarbamates .
Coordination Chemistry
The compound forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), which are utilized in catalysis and materials science.
Applications and Industrial Relevance
Biological Activity
-
Aldehyde Dehydrogenase Inhibition: Structural analogs (e.g., diethyldithiocarbamates) inhibit ALDH, a target in alcohol aversion therapy .
-
Antifungal Properties: Dithiocarbamates disrupt fungal cell membranes, though this compound’s efficacy remains understudied.
Chemical Intermediate
The compound serves as a precursor in synthesizing:
-
Thioamides (via oxidation).
-
Sulfur-containing heterocycles (e.g., thiazoles).
| Hazard | Precautionary Measure |
|---|---|
| Flammability (GHS Cat. 3) | Avoid open flames, sparks |
| Skin Irritation | Wear nitrile gloves |
| Volatility | Use fume hoods for handling |
Environmental Impact
Limited ecotoxicology data exist, but structural analogs show moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna) .
Analytical Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: DB-Wax (60 m × 0.25 mm).
High-Performance Liquid Chromatography (HPLC)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume